molecular formula C15H13N3OS B2577579 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine CAS No. 315707-11-0

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine

Cat. No.: B2577579
CAS No.: 315707-11-0
M. Wt: 283.35
InChI Key: AFUHQKWBXCCDKC-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is a chemical compound with the molecular formula C15H13N3OS and a molecular weight of 283.35 g/mol . This substance features a 2-aminothiazole core, a privileged scaffold in medicinal chemistry known for its presence in various bioactive molecules and its utility in drug discovery research . Compounds based on the N,4-diaryl-1,3-thiazole-2-amine structure have been designed and synthesized as potential tubulin inhibitors . Research on closely related analogues has shown that such compounds can inhibit tubulin polymerization, disrupt microtubule dynamics, and induce cell cycle arrest at the G2/M phase, thereby exhibiting antiproliferative activity against human cancer cell lines . The molecular architecture of these compounds, consisting of three aromatic rings, allows them to bind to the colchicine binding site on tubulin, making them promising subjects for the development of novel anticancer agents . This product is intended for research purposes, such as investigating new therapeutic compounds and studying cellular mechanisms related to tubulin dynamics. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-methoxyphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-19-12-7-5-11(6-8-12)13-10-20-15(17-13)18-14-4-2-3-9-16-14/h2-10H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUHQKWBXCCDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786960
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine typically involves the formation of the thiazole ring followed by its functionalization. One common method involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, which is then coupled with 2-bromopyridine under Suzuki-Miyaura coupling conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative .

Scientific Research Applications

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution on the Thiazole Ring

Compound 55 : N-(4-Phenyl-1,3-thiazol-2-yl)pyridin-2-amine
  • Synthesis Yield : 81% via 2-chloropyridine coupling .
Compound 56 : N-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]pyridin-2-amine
  • Structure : Thiophene ring at position 3.
  • Synthesis Yield : 98%, higher due to thiophene’s favorable electronic effects .
MortaparibMild :
  • Structure : Contains a triazole-sulfanyl-methyl group and a 4-methoxyphenyl-thiazole.
  • Activity : Dual inhibition of Mortalin and PARP1, highlighting how divergent substitution patterns enable multitarget therapy .

Substituents on the Aromatic Rings

4-Biphenyl Derivatives () :
  • Example : N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine
  • Synthesis : Suzuki coupling with fluorophenyl boronic acid.
  • Activity : Superior antimicrobial (MIC: 4–8 µg/mL) and antiproliferative activity due to increased hydrophobicity and steric bulk .
Oxadiazole Analogs () :
  • Example : N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine
  • Structure : Oxadiazole replaces thiazole.
  • Activity : Broad-spectrum antibacterial (MIC: 4–8 µg/mL) and antifungal (MIC: 4 µg/mL) activity, suggesting oxadiazole’s role in enhancing membrane permeability .

Pyridine Modifications

Compound 7869981 : 3-Methyl-N-[4-(pyridine-2-yl)-1,3-thiazol-2-yl]pyridin-2-amine
  • Structure : Methyl group on pyridine.
  • Drug-Likeness : Passes PAINS and REOS filters; methyl group improves metabolic stability .
4-Chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine () :
  • Structure : Benzothiazole core with chloro substitution.

Drug-Likeness and Pharmacokinetics

  • Lipinski’s Rule of 5 :
    • Target compound (MW: 283.35, LogP: ~2.5) complies with all criteria .
    • Compound 5128401 () excluded due to Lipinski violations .
  • PAINS/REOS Filters :
    • Methoxy and pyridine groups in the target compound reduce promiscuous binding risks .

Biological Activity

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H13N3OS
  • Molecular Weight : 285.35 g/mol

The structure consists of a thiazole ring linked to a pyridine moiety and a methoxy-substituted phenyl group, which contributes to its biological activity.

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds similar to this compound showed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related thiazole compounds ranged from 31.25 µg/mL to over 1000 µg/mL against Gram-positive bacteria .

CompoundMIC (µg/mL)Bacterial Strain
Compound A31.25Staphylococcus aureus
Compound B62.50Escherichia coli
This compoundTBDTBD

2. Anticancer Activity

Thiazole-containing compounds have been extensively studied for their anticancer properties. The structure–activity relationship (SAR) analysis suggests that the presence of specific substituents on the thiazole and phenyl rings significantly enhances cytotoxic activity against cancer cell lines.

A case study involving a series of thiazole derivatives indicated that compounds with an IC50 less than that of doxorubicin were particularly potent against Jurkat T leukemia cells and A431 epidermoid carcinoma cells. For example:

CompoundIC50 (µM)Cell Line
Compound C1.61 ± 1.92Jurkat
Compound D1.98 ± 1.22A431
This compoundTBDTBD

3. Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. A study demonstrated that certain thiazole-based compounds significantly reduced seizure activity in animal models. The SAR analysis revealed that modifications to the methoxy group could enhance anticonvulsant efficacy.

The biological activities of this compound can be attributed to several mechanisms:

  • Antimicrobial : The thiazole ring interacts with bacterial enzymes, inhibiting cell wall synthesis.
  • Anticancer : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival.
  • Anticonvulsant : It may enhance GABAergic transmission or inhibit glutamatergic signaling pathways.

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